molecular formula C23H22N2O3S2 B11082706 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11082706
M. Wt: 438.6 g/mol
InChI Key: NNDGCNZDUUTIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

3-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-6-(4-methoxyphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C23H22N2O3S2/c1-23(2,27)13-12-15-4-6-16(7-5-15)21-25-19(14-30-21)20(26)24(22(25)29)17-8-10-18(28-3)11-9-17/h4-11,19,21,27H,14H2,1-3H3

InChI Key

NNDGCNZDUUTIKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.